5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 70057-85-1
VCID: VC2034039
InChI: InChI=1S/C10H7N3OS/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13)
SMILES: C1=CC=C2C(=C1)C=C(O2)C3=NN=C(S3)N
Molecular Formula: C10H7N3OS
Molecular Weight: 217.25 g/mol

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine

CAS No.: 70057-85-1

Cat. No.: VC2034039

Molecular Formula: C10H7N3OS

Molecular Weight: 217.25 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine - 70057-85-1

Specification

CAS No. 70057-85-1
Molecular Formula C10H7N3OS
Molecular Weight 217.25 g/mol
IUPAC Name 5-(1-benzofuran-2-yl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C10H7N3OS/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13)
Standard InChI Key DWSXZOOSYNFWAV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C3=NN=C(S3)N
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)C3=NN=C(S3)N

Introduction

Chemical Properties and Structural Characteristics

5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that combines a benzofuran moiety with a 1,3,4-thiadiazole ring bearing an amino group. This unique structural configuration contributes to its diverse pharmacological potential.

Basic Chemical Information

The compound has specific physicochemical properties that define its behavior in biological systems and influence its potential applications in medicinal chemistry.

Table 1: Physicochemical Properties of 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine

PropertyValue
CAS Number70057-85-1
Molecular FormulaC₁₀H₇N₃OS
Molecular Weight217.25 g/mol
Standard InChIInChI=1S/C10H7N3OS/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13)
Standard InChIKeyDWSXZOOSYNFWAV-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C=C(O2)C3=NN=C(S3)N
PubChem Compound ID11106814

The compound consists of a benzofuran ring system connected to a 1,3,4-thiadiazole moiety at position 2 of the benzofuran structure, with an amino group at position 2 of the thiadiazole ring . This structural arrangement confers unique chemical properties to the molecule, particularly in terms of its lipophilicity and potential to form hydrogen bonds.

Structural Features

The 1,3,4-thiadiazole component of the molecule contains the toxophoric =N-C-S- linkage group that is associated with diverse biological activities . The presence of the amino group at position 2 of the thiadiazole ring further enhances the compound's potential to interact with biological targets through hydrogen bonding.

Synthetic Methodologies

Several synthetic routes have been developed for preparing 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine and related derivatives, each with its advantages in terms of yield, purity, and scalability.

Classical Synthetic Approaches

The most common procedure for synthesizing 5-substituted 2-amino-1,3,4-thiadiazoles, including 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine, involves the acylation of thiosemicarbazide followed by dehydration . Various dehydrating agents can be employed in this process:

  • Sulphuric acid

  • Polyphosphoric acid

  • Phosphorous halides

  • Methane sulphonic acid (for higher yield and purity)

Modern Synthetic Methods

Contemporary approaches for synthesizing this compound often employ oxidative cyclization of appropriate thiosemicarbazones:

Method A: From Thiosemicarbazone
The synthesis begins with the preparation of a thiosemicarbazone derivative from benzofuran-2-carboxaldehyde and thiosemicarbazide, followed by oxidative cyclization using ferric chloride to form the thiadiazole ring . This method is recognized for its efficiency and relatively mild reaction conditions:

Benzofuran-2-carboxaldehyde + ThiosemicarbazideEtOHRefluxThiosemicarbazoneH2OFeCl35-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine\text{Benzofuran-2-carboxaldehyde + Thiosemicarbazide} \xrightarrow[\text{EtOH}]{\text{Reflux}} \text{Thiosemicarbazone} \xrightarrow[\text{H}_2\text{O}]{\text{FeCl}_3} \text{5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine}

Method B: From Hydrazine Derivatives
Alternative approaches involve the reaction of benzofuran-2-carboxylic acid hydrazide with carbon disulfide under basic conditions, followed by cyclization with hydrazine hydrate .

Biological Activities

The hybrid nature of 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine, combining benzofuran and 1,3,4-thiadiazole pharmacophores, contributes to its diverse biological potential.

General Pharmacological Profile

Compounds containing the 1,3,4-thiadiazole scaffold, particularly those with an amino group at position 2, have demonstrated a wide range of biological activities:

  • Antimicrobial and antifungal properties

  • Anticancer and antitumor activities

  • Anti-inflammatory and analgesic effects

  • Antiviral potential

  • Anticonvulsant properties

The 1,3,4-thiadiazole nucleus provides compounds with high lipophilicity and the ability to form mesoionic systems with discrete regions of positive and negative charges. These characteristics allow such compounds to efficiently cross cellular membranes, leading to good oral absorption, bioavailability, and strong interactions with biological molecules .

Specific Activities of Benzofuran-Thiadiazole Hybrids

Recent studies on similar benzofuran-thiadiazole hybrid molecules provide insight into the potential activities of 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine:

  • Anticancer Activity: Novel 1,2,3-triazole incorporated 1,2,4-thiadiazole fused benzofuran derivatives have shown significant anticancer activity against various human cancer cell lines, including lung cancer (A549), breast cancer (MCF-7), colon cancer (Colo-205), and ovarian cancer (A-2780) .

  • Antimicrobial Activity: Benzofuran-thiadiazole derivatives have demonstrated promising antimicrobial activities against various bacterial strains . The integration of benzofuran and thiadiazole moieties appears to enhance antimicrobial efficacy compared to either pharmacophore alone.

  • Antileishmanial Activity: Related compounds containing 5-nitrofuran-2-yl-1,3,4-thiadiazole motifs have shown significant activity against the promastigote form of Leishmania major, suggesting potential antiparasitic applications for similar structural scaffolds .

Structure-Activity Relationships

Understanding the structure-activity relationships of 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine and related compounds provides valuable insights for rational drug design and optimization.

Key Structural Elements

The biological activity of 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine is influenced by several key structural features:

Comparative Analysis

When compared to similar compounds, specific structural features of 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine contribute to its unique chemical profile:

Table 2: Comparison of 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Structural Distinction
5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amineC₁₀H₇N₃OS217.25Base compound with amino group at position 2 of thiadiazole
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamideC₁₇H₁₈N₄O₅S390.4Contains oxadiazole instead of thiadiazole; complex substitution pattern
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl] derivativesVariesVariesEthoxy substitution on benzofuran; oxadiazole instead of thiadiazole

The comparison highlights how subtle structural modifications can lead to significant differences in physicochemical properties and potentially in biological activities as well.

Research Applications and Future Directions

Current research and potential future applications of 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine span several therapeutic areas.

Current Research Focus

Recent scientific investigations involving 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine and structurally related compounds have focused on:

  • Anticancer Research: Design and synthesis of novel derivatives with enhanced cytotoxic activity against specific cancer cell lines .

  • Antimicrobial Development: Exploration of structure-activity relationships to optimize antimicrobial efficacy, particularly against resistant bacterial strains .

  • Antiparasitic Applications: Investigation of potential applications against parasitic diseases such as leishmaniasis .

Future Research Directions

Based on the current understanding of 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine and related molecules, several promising research directions emerge:

  • Structural Optimization: Further exploration of substitution patterns on both the benzofuran and thiadiazole moieties to enhance specificity and potency.

  • Mechanism Studies: In-depth investigation of the molecular mechanisms underlying the biological activities, including target identification and binding modes.

  • Hybrid Development: Design of novel hybrid molecules incorporating 5-(1-Benzofuran-2-yl)-1,3,4-thiadiazol-2-amine with other pharmacophores to create multi-target drugs.

  • Formulation Development: Research into appropriate pharmaceutical formulations to overcome potential solubility or stability challenges.

The amino group at position 2 of the thiadiazole ring offers a valuable site for further derivatization, which could lead to improved pharmacokinetic properties and enhanced target specificity .

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